Cas no 97-71-2 (ethyl 2-phenylcyclopropanecarboxylate)

ethyl 2-phenylcyclopropanecarboxylate structure
97-71-2 structure
ethyl 2-phenylcyclopropanecarboxylate
97-71-2
C12H14O2
190.238363742828
829699
316914

ethyl 2-phenylcyclopropanecarboxylate Properties

Names and Identifiers

    • ethyl 2-phenylcyclopropanecarboxylate
    • Ethyl 2-phenylcyclopropane-1-carboxylate
    • NSC 245856
    • 1-Ethoxycarbonyl-2-phenylcyclopropane
    • 2-Phenylcyclopropanecarboxylic acid, ethyl ester
    • VS-08893
    • Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester, cis-
    • trans-1-Carbethoxy-2-phenylcyclopropane
    • AE-848/00900039
    • SY266106
    • Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester
    • ethyl (1R,2R)-rel-2-phenylcyclopropane-1-carboxylate
    • MFCD29060157
    • Ethylcis-2-phenylcyclopropanecarboxylate
    • Ethyl 2-phenylcyclopropanecarboxylate #
    • H11098
    • ethyl 2-phenylcyclopropane-carboxylate
    • ethyl2-phenylcyclopropanecarboxylate
    • 2-Phenyl-cyclopropanecarboxylic acid ethyl ester
    • STK346859
    • SB40707
    • 97-71-2
    • CS-0299041
    • Ethyl (1S,2S)-2-Phenylcyclopropanecarboxylate
    • BBL028661
    • AKOS000304314
    • SY266105
    • DB-031979
    • 2-phenyl-cyclopropane-1-carboxylic acid ethyl ester
    • NSC245856
    • ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate, trans
    • rac-ethyl (1R, 2R)-2-phenylcyclopropane-1-carboxylate
    • EN300-43991
    • 10.14272/SRGUIJLJERBBCM-UHFFFAOYSA-N.1
    • 1-carbethoxy-2-phenylcyclopropane
    • DTXSID90914228
    • trans-2-Phenylcyclopropanecarboxylic acid ethyl ester
    • SCHEMBL928888
    • MFCD30342233
    • NSC-245856
    • doi:10.14272/SRGUIJLJERBBCM-UHFFFAOYSA-N.1
    • HMS1678N07
    • +Expand
    • MFCD00463732
    • SRGUIJLJERBBCM-UHFFFAOYSA-N
    • 1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3
    • O=C(C1C(C2C=CC=CC=2)C1)OCC

Computed Properties

  • 190.099
  • 0
  • 2
  • 4
  • 190.099
  • 14
  • 206
  • 0
  • 0
  • 2
  • 0
  • 0
  • 1
  • 2.3
  • 26.3A^2

Experimental Properties

  • 1.5121 (589.3 nm 25 ºC)
  • 131 ºC (10 Torr)
  • 106.9±9.0 ºC,
  • Very slightly soluble (0.25 g/l) (25 º C),
  • 1.108±0.06 g/cm3 (20 ºC 760 Torr),

ethyl 2-phenylcyclopropanecarboxylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00H8GQ-100mg
ETHYL 2-PHENYLCYCLOPROPANE-1-CARBOXYLATE
97-71-2 95%
100mg
$72.00 2024-04-19
A2B Chem LLC
AI03322-100mg
Ethyl 2-phenylcyclopropanecarboxylate
97-71-2 95%
100mg
$78.00 2024-07-18
Aaron
AR00H8P2-100mg
ETHYL 2-PHENYLCYCLOPROPANE-1-CARBOXYLATE
97-71-2 95%
100mg
$70.00 2024-07-18
Alichem
A019110956-5g
Ethyl 2-phenylcyclopropanecarboxylate
97-71-2 97%
5g
$879.71 2023-08-31
Ambeed
A425960-1g
Ethyl 2-phenylcyclopropanecarboxylate
97-71-2 98%
1g
$196.0
Chemenu
CM203957-5g
ethyl 2-phenylcyclopropanecarboxylate
97-71-2 95+%
5g
$603
Enamine
EN300-43991-0.05g
ethyl 2-phenylcyclopropane-1-carboxylate
97-71-2
0.05g
$369.0
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB01114-5g
2-phenylcyclopropanecarboxylic Acid, Ethyl Ester
97-71-2 95%
5g
$1129 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1706-1G
ethyl 2-phenylcyclopropanecarboxylate
97-71-2 95%
1g
¥ 3,630.00 2023-04-12
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E305050-250mg
ethyl 2-phenylcyclopropanecarboxylate
97-71-2 95%
250mg
¥698.90 2023-09-03

ethyl 2-phenylcyclopropanecarboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: 2097677-62-6 Solvents: Dichloromethane ;  rt
Reference
The elusive palladium-diazo adduct captured: synthesis, isolation and structural characterization of [(ArNHC-PPh2)Pd(η2-N2C(Ph)CO2Et)]
Rull, Silvia G.; Alvarez, Eleuterio; Fructos, Manuel R.; Belderrain, Tomas R.; Perez, Pedro J., Chemistry - A European Journal (2017, 2017, 23(32), 7667-7671

Synthetic Circuit 2

Reaction Conditions
1.1C:2803878-20-6, S:DMF, 30 min, 40°C
1.230 h, 40°C
Reference
A Novel M8L6 Cubic Cage That Binds Tetrapyridyl Porphyrins: Cage and Solvent Effects in Cobalt-Porphyrin-Catalyzed Cyclopropanation Reactions
By Mouarrawis, Valentinos et al, Chemistry - A European Journal, 2021, 27(32), 8390-8397

Synthetic Circuit 3

Reaction Conditions
1.1
Reference
Organometallic complexes of gold (update 2, 2012)
By de Haro, T. et al, Science of Synthesis, 2012, (3), 171-225

Synthetic Circuit 4

Reaction Conditions
1.1C:2573152-30-2, S:DMSO, 24 h, rt
Reference
Catalytic cyclopropanation, antimicrobial, and DFT properties of some chelated transition metal(II) complexes
By Hijazi, Ahmed K. et al, Journal of Molecular Structure, 2021, 1228, 129733

Synthetic Circuit 5

Reaction Conditions
1.1C:2477736-57-3, S:CH2Cl2, 10 h, rt
1.2overnight, rt; 1 d, rt
Reference
Coinage metal metallacycles involving a fluorinated 3,5-diarylpyrazolate
By Lakhi, Jaspreet S. et al, New Journal of Chemistry, 2020, 44(35), 14814-14822

Synthetic Circuit 6

Reaction Conditions
1.1R:H2N(CH2)3NH2, R:BuLi, S:Me(CH2)4Me, 15 min, rt; rt → 0°C
1.2S:THF, 0°C; 30 min, 0°C; 18 h, rt
1.3R:I2, S:THF, 0°C; 30 min, 0°C; 4 h, rt
1.4R:NH4Cl, S:H2O
2.1R:O2, C:CoCl2, S:AcOH, 12 h, rt, 1 atm
2.26 h, rt
3.1R:Me3SiSO3CF3, S:CH2Cl2, rt; 1 h, rt
3.26 h, rt
3.3R:NaHCO3, S:H2O
4.1C:64443-05-6, S:CH2Cl2, S:CD2Cl2, 1 h, rt; 1 h, rt
Reference
Three-Component Reaction for the Synthesis of Highly Functionalized Propargyl Ethers
By Pisella, Guillaume et al, Chemistry - A European Journal, 2020, 26(45), 10199-10204

Synthetic Circuit 7

Reaction Conditions
1.1R:t-BuOK, S:DMSO, 15 min, 60°C
Reference
Intermolecular Electrophilic Bromoesterification and Bromoetherification of Unactivated Cyclopropanes
By Leung, Vincent Ming-Yau et al, Advanced Synthesis & Catalysis, 2020, 362(10), 2039-2044

Synthetic Circuit 8

Reaction Conditions
1.1C:2243041-63-4 (post-treated with BHBr<sub>2</sub>&middot;), S:CH2Cl2, 12 h, rt
Reference
Trispyrazolylborate Ligands Supported on Vinyl Addition Polynorbornenes and Their Copper Derivatives as Recyclable Catalysts
By Molina de la Torre, Jesus A. et al, Chemistry - A European Journal, 2019, 25(2), 556-563

Synthetic Circuit 9

Reaction Conditions
1.1R:Me(CH2)11OSO3- •Na+, C:61943-73-5, S:H2O, 15 min, rt
1.21.5 h, rt
Reference
Cationic iron porphyrins with sodium dodecyl sulphate for micellar catalysis of cyclopropanation reactions
By Maaskant, Ruben V. et al, Organic & Biomolecular Chemistry, 2020, 18(4), 638-641

Synthetic Circuit 10

Reaction Conditions
1.1C:CuSO4, rt → 50°C
1.250°C
Reference
Synthesis of Photosensitive Cyclopropane-Containing Polymers
By Guliyev, K. G. et al, Russian Journal of Applied Chemistry, 2019, 92(9), 1215-1222

Synthetic Circuit 11

Reaction Conditions
1.1C:2305398-32-5 (demetallated; post-treated with [Cu(CH<sub), S:CH2Cl2, 5 h, rt; 9 h, rt
Reference
Reversible Metalation and Catalysis with a Scorpionate-like Metallo-ligand in a Metal-Organic Framework
By Sun, Chenyue et al, Journal of the American Chemical Society, 2018, 140(50), 17394-17398

Synthetic Circuit 12

Reaction Conditions
1.1C:2253650-63-2, C:CuO3SCF3, S:CH2Cl2, 30 min, rt
1.2S:CH2Cl2, 30 min, rt; 24 h, rt
Reference
Chiral 1,8-naphthyridine based ligands: Syntheses and characterization of Di- and tetranuclear copper(I) and silver(I) complexes
By Sarkar, Mithun et al, Inorganica Chimica Acta, 2019, 486, 518-528

Synthetic Circuit 13

Reaction Conditions
1.1C:2245149-63-5, S:CH2Cl2, 120 min, rt
Reference
Novel dirhodium coordination polymers: the impact of side chains on cyclopropanation
By Liu, Jiquan et al, Catalysis Science & Technology, 2018, 8(20), 5190-5200

Synthetic Circuit 14

Reaction Conditions
1.1C:1239212-80-6, S:CH2Cl2, 5 h, rt
Reference
1,3,5-Tris(thiocyanatomethyl)mesitylene as a Ligand. Pseudooctahedral Molybdenum, Manganese, and Rhenium Carbonyl Complexes and Copper and Silver Dimers. Copper-Catalyzed Carbene- and Nitrene-Transfer Reactions
By Martinez-Garcia, Hector et al, Inorganic Chemistry, 2010, 49(15), 6974-6985

Synthetic Circuit 15

Reaction Conditions
1.1C:578743-87-0, S:CH2Cl2, 5 min, rt
1.2rt
Reference
Complete Control of the Chemoselectivity in Catalytic Carbene Transfer Reactions from Ethyl Diazoacetate: An N-Heterocyclic Carbene-Cu System That Suppresses Diazo Coupling
By Fructos, Manuel R. et al, Journal of the American Chemical Society, 2004, 126(35), 10846-10847

Synthetic Circuit 16

Reaction Conditions
1.1C:175442-40-7, S:174501-64-5, S:Me(CH2)4Me, 6 h, rt
Reference
Very Efficient, Reusable Copper Catalyst for Carbene Transfer Reactions under Biphasic Conditions Using Ionic Liquids
By Rodriguez, Pilar et al, Organic Letters, 2006, 8(4), 557-560

Synthetic Circuit 17

Reaction Conditions
1.1C:578743-87-0, S:CH2Cl2, rt
Reference
N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene copper(I) chloride
By Bantreil, Xavier and Nolan, Steven P., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-3

Synthetic Circuit 18

Reaction Conditions
1.1C:1621429-45-5, C:AgO3SCF3, S:CH2Cl2, rt → -5°C
1.2S:CH2Cl2, 1 h, -5°C; overnight, -5°C
Reference
Versatile coordination chemistry of a bis(methyliminophosphoranyl)pyridine ligand on copper centres
By Cheisson, Thibault and Auffrant, Audrey, Dalton Transactions, 2014, 43(35), 13399-13409

Synthetic Circuit 19

Reaction Conditions
1.1C:1195937-48-4, S:CH2Cl2, 3 min, rt
1.2S:CH2Cl2, overnight, rt
Reference
Synthesis and catalytic activity of an electron-deficient copper-ethylene triazapentadienyl complex
By Flores, Jaime A. et al, Dalton Transactions, 2009, (37), 7648-7652

Synthetic Circuit 20

Reaction Conditions
1.1C:501930-73-0, 1.5 h, rt
Reference
A non-fluorous copper catalyst for the styrene cyclopropanation reaction in a fluorous medium
By Urbano, Juan et al, Chemical Communications (Cambridge, 2006, (9), 1000-1002

Synthetic Circuit 21

Reaction Conditions
1.1C:Rh2(OAc)4, S:CH2Cl2, 10 h, rt; 14 h, rt
Reference
Gold-Catalyzed Oxidative Ring Expansions and Ring Cleavages of Alkynylcyclopropanes by Intermolecular Reactions Oxidized by Diphenylsulfoxide
By Li, Chia-Wen et al, Angewandte Chemie, 2010, 9891-9894, S9891/1-S9891/164

Synthetic Circuit 22

Reaction Conditions
1.1C:281660-76-2, C:Cu(CF3SO3)2, S:CH2Cl2
Reference
Asymmetric catalysis with a phosphoramidite derived from (-)-(aR)-[1,1'-binaphthalene]-8,8'-diol
By Muller, Paul et al, Helvetica Chimica Acta, 2000, 83(4), 843-854

ethyl 2-phenylcyclopropanecarboxylate Raw materials

ethyl 2-phenylcyclopropanecarboxylate Preparation Products

ethyl 2-phenylcyclopropanecarboxylate Suppliers

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(CAS:97-71-2)
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ethyl 2-phenylcyclopropanecarboxylate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:97-71-2)ethyl 2-phenylcyclopropanecarboxylate
A845743
99%
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